molecular formula C9H15ClF2N2O3S B1381677 (1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride CAS No. 1360828-80-3

(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride

Cat. No.: B1381677
CAS No.: 1360828-80-3
M. Wt: 304.74 g/mol
InChI Key: UZYZCUJUQSFVGK-XEDRIYAZSA-N
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Description

(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride is a highly selective and cell-active inhibitor of the serine dipeptidases DPP8 and DPP9. This compound serves as a critical research tool for investigating the CARD8 inflammasome pathway and the induction of pyroptosis, a pro-inflammatory form of programmed cell death. The mechanism of action involves the inhibition of DPP8/9 activity, which disrupts their regulatory functions and leads to the activation of the CARD8 sensor, culminating in rapid pyroptotic cell death in monocytes and macrophages. This specific process is detailed in studies on CARD8 inflammasome activation . Its primary research value lies in elucidating the biological roles of DPP8 and DPP9 in immune cell regulation and inflammatory responses. Researchers utilize this inhibitor to probe the molecular mechanisms underlying inflammasome formation and to explore potential therapeutic strategies for inflammatory diseases and cancer. The compound's structure and activity are characterized in the patent literature . Furthermore, its ability to selectively trigger death in specific immune cell populations makes it a valuable compound for studying immune cell function and survival. Its role in mediating pyroptosis is a key area of immunological research .

Properties

IUPAC Name

(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropyl)sulfonylcyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O3S.ClH/c1-8(2-3-8)17(15,16)13-7(14)9(12)4-5(9)6(10)11;/h5-6H,2-4,12H2,1H3,(H,13,14);1H/t5-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYZCUJUQSFVGK-XEDRIYAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Cyclopropane Core

  • Reaction: Cyclopropanation of suitable precursors such as cyclopropanecarboxylic acid derivatives, often via carbene transfer reactions.
  • Conditions: Typically involves diazo compounds or sulfur ylides under controlled temperatures to ensure stereoselectivity.
  • Outcome: Formation of the cyclopropane ring with (1R,2R) stereochemistry.

Step 2: Introduction of the Amino Group

  • Reaction: Nucleophilic substitution or addition to introduce the amino group at the 1-position.
  • Method: Utilization of amination reagents or reductive amination techniques.
  • Notes: Stereochemical control is critical at this stage to retain the (1R,2R) configuration.

Step 3: Difluoromethylation

  • Reaction: Fluorination using diethylaminosulfur trifluoride (DAST) or similar reagents.
  • Conditions: Conducted in dichloromethane at 10–20°C for 12 hours.
  • Outcome: Installation of the difluoromethyl group on the 2-position.

Step 4: Sulfonylation with Cyclopropylsulfonyl Group

  • Reaction: Coupling of the sulfonyl group to the amino-cyclopropane core.
  • Reagents: Sulfonyl chlorides or equivalents, facilitated by bases such as sodium hydroxide.
  • Outcome: Formation of the N-(1-methylcyclopropylsulfonyl) derivative.

Step 5: Amide Bond Formation

  • Reaction: Coupling of the amino-cyclopropane intermediate with the appropriate carboxylic acid derivative using activating agents like the triazolopyridine-based reagent.
  • Conditions: Conducted in acetonitrile at 15–25°C, often on a large scale.
  • Outcome: Formation of the key amide linkage.

Step 6: Salt Formation

  • Reaction: Treatment of the free base with hydrogen chloride in isopropyl acetate or alcohol solvents.
  • Conditions: Reaction performed at 0–20°C over 40 hours.
  • Outcome: Crystallization of the hydrochloride salt, enhancing stability and solubility.

Data Table of Key Reaction Steps

Step Reaction Type Reagents Conditions Yield Remarks
1 Cyclopropanation Carbene source (e.g., diazo compounds) Controlled temperature Variable Stereoselective formation
2 Amination Amine reagents Reductive or nucleophilic conditions High Stereochemical integrity maintained
3 Difluoromethylation Diethylaminosulfur trifluoride Dichloromethane, 10–20°C, 12h Moderate Critical fluorination step
4 Sulfonylation Sulfonyl chlorides Base (NaOH), room temperature High Specific to cyclopropyl sulfonyl group
5 Amide coupling Coupling reagent (e.g., triazolopyridine derivative) Acetonitrile, 15–25°C High Large scale feasible
6 Salt formation HCl in alcohol 0–20°C, 40h Good Final product isolation

Research Findings and Optimization

Research indicates that stereocontrol during cyclopropanation and subsequent functionalizations is crucial for biological activity. Optimization efforts focus on:

  • Improving yields of the cyclopropane core via catalyst selection.
  • Enhancing fluorination efficiency with DAST derivatives.
  • Minimizing impurities during sulfonylation and amide formation.
  • Scaling up synthesis with consistent stereochemistry and purity.

Recent advances have demonstrated that using flow chemistry techniques can improve reaction control, reduce by-products, and enhance overall yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group allows for reactions such as acylation and alkylation, while the difluoromethyl group can participate in fluorination reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and amines.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including fluorinated analogs, amides, and sulfonamides

Scientific Research Applications

Antiviral Drug Development

This compound is primarily recognized for its role as an impurity in the synthesis of Glecaprevir, a protease inhibitor used in the treatment of hepatitis C virus (HCV) infections. Research has demonstrated that modifications to the cyclopropane structure can enhance antiviral activity and selectivity against HCV .

Mechanistic Studies

Research involving (1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride has provided insights into the mechanisms of action of protease inhibitors. Studies have shown how structural variations affect binding affinity and inhibition efficacy against viral proteases, which is crucial for optimizing drug formulations .

Pharmacokinetic Studies

Pharmacokinetic evaluations of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for assessing the safety and efficacy of drugs derived from this compound in clinical settings .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for developing methods to quantify impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure compliance with regulatory standards .

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance the binding affinity and selectivity of the compound. The sulfonyl group may participate in electrostatic interactions, further stabilizing the complex.

Comparison with Similar Compounds

Milnacipran Hydrochloride (CAS: 105310-47-2)

Molecular Formula : C₁₅H₂₃ClN₂O (MW: 282.81) .
Key Differences :

Parameter Target Compound Milnacipran Hydrochloride
Core Structure Cyclopropanecarboxamide Cyclopropanecarboxamide
Substituents Difluoromethyl, methylcyclopropylsulfonyl Phenyl, aminomethyl
Stereochemistry 1R,2R 1R,2S (racemic mixture in some forms)
Functional Groups Sulfonamide, -NH₂ Secondary amine, -NHCH₂-
LogP 2.94 ~1.5 (estimated)

Pharmacological Implications :

  • Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for fibromyalgia .

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Molecular Formula: C₂₀H₂₃NO₃ (MW: 333.41) . Key Differences:

Parameter Target Compound Diethyl-2-(4-methoxyphenoxy) Analogue
Substituents Difluoromethyl, sulfonamide 4-Methoxyphenoxy, phenyl
Stereochemistry Defined (1R,2R) Diastereomeric mixture (dr 23:1)
Polar Groups -NH₂, -SO₂- Methoxy, ether
Synthesis Complexity Likely enantioselective synthesis Moderate (diastereomers separable)

Functional Impact :

(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide

Molecular Formula: C₁₁H₂₁NO₂ (MW: 199.29) . Key Differences:

Parameter Target Compound Hydroxymethyl Analogue
Substituents Difluoromethyl, sulfonamide Hydroxymethyl, isopropyl
Hydrogen Bonding Moderate (NH₂, SO₂) High (-OH, amide)
LogP 2.94 ~1.2 (estimated)

Physicochemical Impact :

  • The hydroxymethyl group in the analogue increases hydrophilicity (lower LogP) and hydrogen-bond donor capacity, contrasting with the target’s difluoromethyl group, which prioritizes metabolic stability .

(1S,2R)-2-((1,3-dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

Molecular Formula : C₂₃H₂₄N₂O₃ (MW: 376.45) .
Key Differences :

Parameter Target Compound Dioxoisoindolinyl Analogue
Substituents Sulfonamide, difluoromethyl Dioxoisoindolinyl, phenyl
Molecular Weight 304.74 376.45
Bioavailability Likely favorable (smaller size) Reduced (higher MW, bulkier substituents)

Structural Implications :

    Biological Activity

    The compound (1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride , also known by various synonyms such as EOS-61533 and Glecaprevir Impurity 1, is a cyclopropane derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

    • CAS Number : 1360828-80-3
    • Molecular Formula : C10_{10}H14_{14}ClF2_{2}N1_{1}O2_{2}S
    • Molecular Weight : 267.74 g/mol

    Structure

    The compound features a cyclopropane ring with a difluoromethyl group and a sulfonyl moiety, suggesting potential interactions with biological targets.

    Research indicates that the compound exhibits significant biological activity through the modulation of specific protein interactions. It has been evaluated for its role in inhibiting LFA-1/ICAM-1 interactions, which are crucial in immune response regulation. The structure-activity relationship (SAR) studies have identified substituent patterns that enhance potency while minimizing off-target effects .

    In Vitro Studies

    In vitro assays have demonstrated that this compound can inhibit nitric oxide (NO) production in macrophages, a critical marker of inflammatory response. This inhibition suggests potential anti-inflammatory properties, particularly in conditions characterized by excessive NO production .

    Case Study 1: Anti-inflammatory Activity

    A study investigating the anti-inflammatory properties of similar compounds reported significant reductions in pro-inflammatory cytokine levels when treated with cyclopropyl derivatives at concentrations as low as 0.1 μM . The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents.

    Case Study 2: LFA-1/ICAM-1 Interaction

    Another study focused on diarylsulfide cyclopropylamides demonstrated their effectiveness as antagonists of LFA-1/ICAM-1 interactions. The identified substituent patterns that maximized potency could be relevant for optimizing the biological activity of this compound .

    Summary of Biological Activities

    Activity Evidence Reference
    Inhibition of NO productionSignificant reduction in macrophage NO levels
    Anti-inflammatory effectsReduction in TNF-α and IL-6 levels at low concentrations
    LFA-1/ICAM-1 interactionPotent antagonism identified through SAR studies

    Q & A

    Q. How can the stereochemical integrity of (1R,2R)-configured cyclopropane rings be preserved during synthesis?

    The cyclopropane ring’s stereochemistry is critical for biological activity. Use transition metal-catalyzed cyclopropanation (e.g., rhodium or copper catalysts) with chiral ligands to control stereoselectivity . Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Post-synthesis, validate configuration via chiral HPLC or X-ray crystallography .

    Q. What analytical methods are recommended for confirming structural purity and LogP consistency?

    • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions (e.g., difluoromethyl at C2, sulfonyl group orientation) .
    • HPLC-MS : Quantify purity (>95%) and detect stereochemical impurities .
    • LogP : Use reversed-phase HPLC with reference standards to reconcile discrepancies (reported LogP: 2.94 ). Adjust mobile phase pH to account for ionization .

    Q. How to mitigate hazards associated with this compound during handling?

    Follow GHS precautions:

    • Use PPE (gloves, goggles) to prevent eye/skin contact .
    • Store in airtight containers under inert gas (N2_2) to avoid hydrolysis of the sulfonyl group .
    • Neutralize spills with bicarbonate solutions to counter acidic degradation products .

    Advanced Research Questions

    Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

    • Metabolic Stability : Test hepatic microsome stability to identify rapid clearance pathways (e.g., sulfonamide hydrolysis) .
    • Protein Binding : Use equilibrium dialysis to assess plasma protein binding, which may reduce free drug availability in vivo .
    • Dose Optimization : Conduct PK/PD modeling to align in vitro IC50_{50} values with effective plasma concentrations .

    Q. How can computational modeling improve SAR studies for antiviral activity?

    • Docking Simulations : Map the compound’s interaction with NS3/4A protease (target of Glecaprevir) using AutoDock Vina .
    • MD Simulations : Analyze conformational stability of the cyclopropane ring under physiological pH (critical for binding affinity) .
    • QSAR : Correlate substituent electronegativity (e.g., difluoromethyl) with antiviral potency using Gaussian-based DFT calculations .

    Q. What methods validate enantiomeric excess (ee) in scaled-up synthesis?

    • Chiral SFC : Use supercritical fluid chromatography with amylose-based columns for high-resolution separation .
    • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-predicted models to confirm ee >99% .

    Data Contradiction Analysis

    Q. Why do different synthesis routes yield varying yields of the cyclopropane intermediate?

    • Catalyst Efficiency : Rhodium catalysts (e.g., Rh2_2(OAc)4_4) may offer higher enantioselectivity but lower turnover vs. copper .
    • Side Reactions : Competing [2+2] cycloadditions or ring-opening in protic solvents reduce yields. Optimize solvent polarity (e.g., DCM vs. THF) .
    • Patent Variations : AU-2014370125-A1 and CA-2934049-A1 describe divergent heating protocols (60°C vs. reflux), affecting reaction kinetics .

    Methodological Tables

    Q. Table 1: Key Physicochemical Properties

    PropertyValueMethod/Source
    Molecular Weight304.74 g/molESI-MS
    LogP2.94HPLC (C18 column)
    PSA97.64 ŲDFT Calculation
    Density1.442 g/cm³ at 20°CPycnometry

    Q. Table 2: Recommended Analytical Workflow

    StepTechniquePurposeReference
    1Chiral HPLCEnantiomeric purity validation
    219F^{19}F NMRConfirm difluoromethyl group integrity
    3X-ray diffractionAbsolute configuration assignment

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride
    Reactant of Route 2
    (1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.